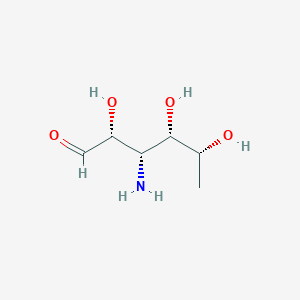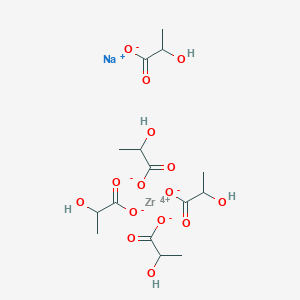
Anhydride d'acide pentafluorobenzoïque
Vue d'ensemble
Description
Pentafluorobenzoic anhydride is a chemical compound with the molecular formula C14F10O3. It is a derivative of benzoic acid where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is primarily used as a derivatizing agent in gas chromatography and mass spectrometry due to its ability to form stable derivatives with various functional groups .
Applications De Recherche Scientifique
Pentafluorobenzoic anhydride is widely used in scientific research due to its ability to form stable derivatives with various functional groups. Some of its applications include:
Gas Chromatography and Mass Spectrometry: Used as a derivatizing agent to improve the detection and quantification of various compounds, including alcohols, amines, and fatty acids.
Biological Studies: Used to derivatize biomolecules for better analysis and detection in biological samples.
Pharmaceutical Research: Used in the synthesis of various pharmaceutical intermediates and active compounds.
Mécanisme D'action
Target of Action
Pentafluorobenzoic anhydride is primarily used as a derivatizing agent in gas chromatography . Its primary targets are primary and secondary alcohols . These alcohols are prevalent as pollutants in the workplace .
Mode of Action
The mode of action of Pentafluorobenzoic anhydride involves a nucleophilic attack by the alcohol on the anhydride, leading to the formation of pentafluorobenzamides . This reaction occurs under mild conditions .
Result of Action
The result of Pentafluorobenzoic anhydride’s action is the formation of pentafluorobenzamides from primary and secondary alcohols . These derivatives can be detected and quantified using gas chromatography .
Analyse Biochimique
Biochemical Properties
It is known that Pentafluorobenzoic anhydride can introduce an acyl group into the functional groups having a replaceable hydrogen atom (hydroxy, mercapto, and amino groups), converting them to ester, thioester, and amide, respectively . This suggests that Pentafluorobenzoic anhydride could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical reaction.
Molecular Mechanism
Given its ability to introduce an acyl group into functional groups, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Pentafluorobenzoic anhydride has been used for the derivatization of a number of aliphatic amines in high yields under mild conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentafluorobenzoic anhydride can be synthesized by reacting pentafluorobenzoic acid with acetic anhydride. The reaction is typically carried out under nitrogen protection at a temperature of 128°C. The mixture is refluxed for about 5 minutes, then cooled to room temperature, filtered, and the filter cake is rinsed with acetic acid and air-dried to obtain the product .
Industrial Production Methods
The industrial production of pentafluorobenzoic anhydride follows a similar synthetic route as described above. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of nitrogen protection and controlled temperature is crucial to prevent any side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorobenzoic anhydride undergoes various types of chemical reactions, including:
Acylation: It reacts with alcohols and amines to form esters and amides, respectively.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Alcohols and Amines: React with pentafluorobenzoic anhydride to form esters and amides, respectively.
Nucleophiles: Can substitute the fluorine atoms on the benzene ring.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trifluoroacetic anhydride
- Heptafluorobutyric anhydride
- Pentafluoropropionic anhydride
Uniqueness
Pentafluorobenzoic anhydride is unique due to its high reactivity and ability to form stable derivatives with a wide range of functional groups. Compared to other fluorinated anhydrides, it offers better stability and higher yields in derivatization reactions. Its use in gas chromatography and mass spectrometry is particularly advantageous due to the improved detection and quantification of analytes .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCIWPHADHBSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166764 | |
| Record name | Pentafluorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15989-99-8 | |
| Record name | Pentafluorobenzoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015989998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-Pentafluorobenzoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Pentafluorobenzoic anhydride in analytical chemistry?
A1: Pentafluorobenzoic anhydride (PFBA) is primarily used as a derivatizing agent to enhance the detectability of certain compounds in gas chromatography-mass spectrometry (GC-MS). [, , , , ]
Q2: How does Pentafluorobenzoic anhydride interact with its target molecules?
A2: PFBA reacts with nucleophilic functional groups like alcohols and amines. For instance, it reacts with aliphatic amines to form pentafluorobenzamides. [] Similarly, it derivatizes alcohols and hydroxy fatty acid methyl esters. [, ] This derivatization process often improves volatility and detectability in GC-MS analysis.
Q3: Why is derivatization with Pentafluorobenzoic anhydride advantageous for GC-MS analysis?
A3: Derivatization with PFBA introduces highly electronegative fluorine atoms into the target molecule. This enhances the compound's electron capture ability, leading to increased sensitivity and lower detection limits during GC-MS analysis using electron capture detectors. []
Q4: What specific classes of compounds have been successfully analyzed using Pentafluorobenzoic anhydride derivatization?
A4: Research highlights PFBA's successful application in analyzing:* Aliphatic amines: Used for detecting trace amounts in environmental and biological samples. [, ] * Lipids: Including hydroxy fatty acid methyl esters and platelet-activating factor (PAF). [, , ]
Q5: Are there any innovative approaches using Pentafluorobenzoic anhydride for derivatization?
A5: Yes, researchers have developed a polymeric reagent incorporating Pentafluorobenzoic anhydride. [, ] This polymeric reagent offers several advantages:* Mild reaction conditions: Enables derivatization without harsh chemicals or high temperatures.* High yield: Efficient conversion of target molecules into detectable derivatives.* Simplified workup: Easy separation of the derivatized analytes from the reaction mixture.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane](/img/structure/B97202.png)





![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)



